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Compound of Interest

Compound Name: 1-nitropropan-2-ol

Cat. No.: B1295101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 1-nitropropan-2-ol via

the nitroaldol (Henry) reaction and the subsequent applications of this versatile β-nitro alcohol

in organic synthesis. While 1-nitropropan-2-ol is the product of a nitroaldol condensation

rather than a starting nitroalkane, its synthesis and derivatization are of significant interest in

the development of pharmaceuticals and other fine chemicals.

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-

catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2][3]

This reaction is a powerful tool for constructing complex molecules due to the synthetic

versatility of the resulting products.[1][4] The products can be readily converted into other

valuable functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[1][2]

Synthesis of 1-Nitropropan-2-ol via Nitroaldol
Reaction
The synthesis of 1-nitropropan-2-ol is achieved through the nitroaldol condensation of

nitromethane with acetaldehyde in the presence of a base catalyst.

Reaction Scheme:

The reaction proceeds through the deprotonation of nitromethane to form a nucleophilic

nitronate anion, which then attacks the electrophilic carbonyl carbon of acetaldehyde.
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Subsequent protonation of the resulting alkoxide yields 1-nitropropan-2-ol.[2]

Experimental Protocols
Below are representative protocols for the nitroaldol condensation to synthesize β-nitro

alcohols. These can be adapted for the specific synthesis of 1-nitropropan-2-ol.

Protocol 1: Base-Catalyzed Nitroaldol Reaction in Aqueous Media

This protocol is a general method for the Henry reaction, which can be adapted for various

aldehydes and nitroalkanes.

Materials:

Aldehyde (e.g., Acetaldehyde)

Nitroalkane (e.g., Nitromethane)

Base Catalyst (e.g., Sodium Hydroxide, Potassium Carbonate)

Solvent (e.g., Water, Ethanol)

Acid for neutralization (e.g., Hydrochloric Acid)

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde in the

chosen solvent.

Add the nitroalkane to the solution.

Cool the mixture in an ice bath.

Slowly add an aqueous solution of the base catalyst dropwise while maintaining the

temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for a specified

time (e.g., 2-24 hours), monitoring the progress by TLC.

Upon completion, cool the reaction mixture again in an ice bath and neutralize with dilute

acid.

Extract the product with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or distillation.

Protocol 2: Asymmetric Nitroaldol Reaction using a Chiral Catalyst

For the synthesis of enantiomerically enriched β-nitro alcohols, a chiral catalyst is employed.

Materials:

Aldehyde

Nitroalkane

Chiral Catalyst (e.g., Copper(II)-bis(oxazoline) complex, Shibasaki catalysts)[1]

Base (if required by the catalyst system)

Anhydrous, aprotic solvent (e.g., THF, CH2Cl2)

Procedure:

To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral

catalyst and the solvent.

Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).

Add the aldehyde to the catalyst solution.

Slowly add the nitroalkane to the mixture.
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Stir the reaction at the specified temperature for the required duration, monitoring by chiral

HPLC or TLC.

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

Extract the product with an organic solvent.

Dry the organic phase, concentrate, and purify the product by chromatography.

Data Presentation
The efficiency of a nitroaldol reaction is evaluated based on yield, diastereoselectivity (for

products with multiple stereocenters), and enantioselectivity (for asymmetric reactions).

Table 1: Representative Yields for Nitroaldol Reactions

Aldehyde Nitroalkane Catalyst Solvent Yield (%) Reference

Benzaldehyd

e
Nitromethane PS-BEMP Solvent-free 75 [5]

4-

Nitrobenzalde

hyde

Nitromethane
Cu(II)-Schiff

base
Isopropanol 85 [6]

3-

Phenylpropan

al

Nitromethane
Cu(II)-amino

azetidine
- >99 [6]

Acetaldehyde Nitromethane
Calcium

oxide

Water/Metha

nol

58 (for 2-

nitro-1-

propanol)

[7]

Table 2: Enantioselectivity in Asymmetric Nitroaldol Reactions
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Aldehyde Nitroalkane
Chiral
Catalyst
System

Diastereom
eric Ratio
(syn:anti)

Enantiomeri
c Excess
(ee, %)

Reference

Benzaldehyd

e
Nitromethane

Zinc

triflate/(+)-N-

methylephedr

ine

- - [1]

Aromatic

Aldehydes

Trimethylsilyl

nitronates

Chiral

quaternary

ammonium

fluoride

>90:10 (anti) >90 [8]

Aliphatic

Aldehydes
Nitroalkanes

Lithium/lanth

anum

polymetallic

complex

high (syn) high [8]

Visualizations
Diagram 1: General Mechanism of the Nitroaldol (Henry) Reaction

Caption: Mechanism of the base-catalyzed nitroaldol reaction.

Diagram 2: Experimental Workflow for a Typical Nitroaldol Condensation

Caption: Standard experimental workflow for nitroaldol synthesis.

Applications of 1-Nitropropan-2-ol and other β-Nitro
Alcohols
The synthetic utility of 1-nitropropan-2-ol and related compounds stems from the versatile

reactivity of the nitro and hydroxyl groups.

Reduction to β-Amino Alcohols: The nitro group can be readily reduced to an amine, yielding

valuable β-amino alcohols. These are important structural motifs in many pharmaceuticals,

including β-blockers like (S)-propranolol and the HIV protease inhibitor Amprenavir.[1] The
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reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g.,

H2/Pd-C) or chemical reducing agents (e.g., LiAlH4).

Dehydration to Nitroalkenes: Elimination of water from β-nitro alcohols under basic or acidic

conditions provides nitroalkenes.[1] These are versatile Michael acceptors and dienophiles in

cycloaddition reactions, enabling the synthesis of more complex cyclic and acyclic

structures.

Oxidation to α-Nitro Ketones: The secondary alcohol group can be oxidized to a ketone,

affording α-nitro ketones.[1] These compounds are useful intermediates for the synthesis of

various heterocyclic compounds and can undergo further transformations at the carbon

bearing the nitro group.

Diagram 3: Synthetic Transformations of β-Nitro Alcohols

Caption: Key synthetic routes from β-nitro alcohols.

In conclusion, while 1-nitropropan-2-ol is not a typical starting material for the nitroaldol

condensation, its synthesis via this reaction provides a gateway to a wide range of valuable

chemical intermediates. The protocols and applications outlined here demonstrate the

importance of the Henry reaction in modern organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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